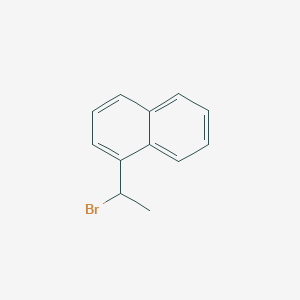

1-(1-Bromoethyl)naphthalene

Description

Contextual Significance of Naphthalene-Based Bromoalkyl Compounds

Naphthalene-based bromoalkyl compounds are a class of organic molecules that feature a naphthalene (B1677914) ring system linked to an alkyl chain containing a bromine atom. These compounds are of considerable interest in organic synthesis. The presence of the bromine atom, a good leaving group, facilitates a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups onto the naphthalene scaffold. chemimpex.comsmolecule.com This versatility makes them valuable building blocks for constructing more complex molecular architectures. chemimpex.com

The naphthalene moiety itself imparts unique properties to these molecules, including thermal stability and specific electronic characteristics. smolecule.com Consequently, bromoalkyl naphthalenes are utilized in the development of functional organic materials, such as conjugated polymers for applications in organic electronics and optoelectronics. smolecule.comchemscene.com Their utility also extends to the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. chemimpex.comontosight.aiontosight.ai

Historical Perspectives on the Synthesis and Reactivity of Related Halogenated Naphthalenes

The study of halogenated naphthalenes has a rich history, dating back to the early days of organic chemistry. Initially, naphthalene was primarily sourced from the distillation of coal tar. ijrpr.comnumberanalytics.com Early methods for halogenation often involved direct reaction with elemental halogens like chlorine or bromine, leading to a mixture of halogenated naphthalene isomers. ijrpr.comnumberanalytics.com

Over the years, more selective and efficient synthetic methods have been developed. For instance, the Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) and a radical initiator, became a standard method for the bromination of the alkyl side chains of methylnaphthalenes. prepchem.comoup.com The development of catalytic processes, including those using transition metals, further expanded the synthetic chemist's toolkit for creating specifically substituted halogenated naphthalenes. dergipark.org.tr The reactivity of these compounds has also been extensively studied, with a focus on understanding the influence of the naphthalene ring on reactions at the halogenated side chain and electrophilic substitution reactions on the aromatic core itself. numberanalytics.comwikipedia.org

Scope and Research Objectives Pertaining to 1-(1-Bromoethyl)naphthalene

Research concerning this compound primarily revolves around its role as a synthetic intermediate. Key research objectives include the development of efficient and stereoselective methods for its synthesis and the exploration of its reactivity in various chemical transformations. The compound serves as a precursor for introducing the 1-(1-naphthyl)ethyl moiety into larger molecules.

This particular bromoalkane is a liquid at room temperature and has a defined molecular weight and structure. sigmaaldrich.comamericanelements.com Its properties make it a useful reagent in laboratory-scale organic synthesis. americanelements.com The primary application lies in its use as a building block for more complex organic compounds and in the study of reaction mechanisms involving nucleophilic substitution at a benzylic-like position.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 73765-07-8 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₁Br | sigmaaldrich.com |

| Molecular Weight | 235.12 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.comamericanelements.com |

| Melting Point | 37-40 °C | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.comamericanelements.com |

Comparison with Structurally Related Compounds

| Compound | Molecular Formula | Key Differences and Applications | Source |

| 1-Bromonaphthalene | C₁₀H₇Br | A benchmark for solvent studies, lacking the reactive alkyl bromide side chain. | |

| 1-(Bromomethyl)naphthalene (B1266630) | C₁₁H₉Br | Features a primary bromide, generally more reactive in Sₙ2 reactions than the secondary bromide of this compound. Used in the synthesis of pharmaceuticals, agrochemicals, and materials. chemimpex.comontosight.ainih.gov | chemimpex.comontosight.ainih.gov |

| 1-(2-Bromoethyl)naphthalene | C₁₂H₁₁Br | Isomeric to this compound with the bromine on the terminal carbon of the ethyl chain, leading to different reactivity patterns. |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWECYQJPMOAXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457642 | |

| Record name | 1-(1-bromoethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73765-07-8 | |

| Record name | 1-(1-bromoethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 1 Bromoethyl Naphthalene and Analogues

Regioselective Bromination Strategies

The primary challenge in the synthesis of 1-(1-bromoethyl)naphthalene from its precursor, 1-ethylnaphthalene (B72628), is directing the bromination to the α-carbon of the ethyl side chain, avoiding electrophilic substitution on the electron-rich naphthalene (B1677914) ring. nih.gov This requires conditions that favor a radical-based mechanism over an ionic one.

Radical-Mediated Bromination Approaches (e.g., N-Bromosuccinimide Initiated Reactions)

Radical-mediated bromination is the most effective method for achieving selective side-chain halogenation of alkyl aromatic compounds. cecri.res.in The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source, is a classic and widely employed technique for this transformation. wikipedia.orgmasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it can provide a consistent, low concentration of bromine radicals, which minimizes competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical irradiation. wikipedia.org The initiator generates a radical that abstracts a bromine atom from NBS to produce a bromine radical (Br•). This bromine radical then abstracts the most labile hydrogen atom from the substrate. In the case of 1-ethylnaphthalene, the benzylic hydrogen on the α-carbon of the ethyl group is preferentially abstracted due to the resonance stabilization of the resulting benzylic radical. This carbon-centered radical then reacts with a molecule of Br₂ (present in low concentration) or NBS to form the desired this compound and regenerate a bromine radical, thus propagating the chain reaction. masterorganicchemistry.comnumberanalytics.com The use of a non-polar solvent, such as carbon tetrachloride (CCl₄), is standard for these reactions. wikipedia.org

| Parameter | Condition/Reagent | Role/Purpose | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine radicals. | wikipedia.orgmasterorganicchemistry.com |

| Substrate | 1-Ethylnaphthalene | Starting material with a benzylic position. | dss.go.th |

| Initiator | AIBN or Benzoyl Peroxide / Light (hν) | Initiates the radical chain reaction. | wikipedia.org |

| Solvent | Carbon Tetrachloride (CCl₄) (Anhydrous) | Non-polar solvent that favors the radical pathway. | wikipedia.org |

| Condition | Reflux | Provides thermal energy for initiation and propagation. | wikipedia.org |

Photochemical Bromination Techniques and Wavelength Effects

Photochemical methods provide an alternative to chemical initiators for generating the necessary bromine radicals. scirp.org Irradiation with light of an appropriate wavelength can induce the homolytic cleavage of molecular bromine (Br₂) or NBS, initiating the radical substitution process. masterorganicchemistry.com This technique is particularly useful as it can often be performed under milder conditions and avoids the introduction of impurities from initiator decomposition.

Studies on the photochemical bromination of 1-methylnaphthalene (B46632) in a two-phase aqueous system have demonstrated that irradiation with an incandescent or fluorescent bulb is sufficient to promote the reaction, yielding 1-(bromomethyl)naphthalene (B1266630). scirp.org While specific studies detailing wavelength effects on the bromination of 1-ethylnaphthalene are scarce, research on the UV-induced transformation of 1-methylnaphthalene shows it is readily photo-oxidized under UV light (UVA: 315-400 nm; UVB: 280-315 nm). researchgate.net This indicates the naphthalene core is susceptible to photochemical reactions, underscoring the need to control reaction conditions to favor the desired side-chain bromination over competing pathways like photo-oxidation or ring substitution. The choice of wavelength and the exclusion of oxygen can be critical factors in maximizing the yield of the desired bromoalkyl product. researchgate.net

| Substrate | Conditions | Major Products | Reference |

|---|---|---|---|

| 1-Methylnaphthalene | UV light, in the presence of air | 1-Naphthaldehyde, 1-Naphthoic acid, Phthalic anhydride | researchgate.net |

| 1-Methylnaphthalene | Bromine, water, incandescent/fluorescent bulb irradiation | 1-(Bromomethyl)naphthalene | scirp.org |

Stereoselective Approaches to this compound

Direct stereoselective radical bromination of 1-ethylnaphthalene is inherently difficult because the intermediate benzylic radical is planar (or rapidly inverting), leading to a racemic mixture of (R)- and (S)-1-(1-bromoethyl)naphthalene. Achieving stereocontrol typically requires a multi-step strategy that introduces chirality before the bromination step.

A common and effective approach involves the stereoselective synthesis of a chiral precursor, namely (R)- or (S)-1-(naphthalen-1-yl)ethanol. This can be accomplished through the asymmetric reduction of the corresponding ketone, 1-acetylnaphthalene, using chiral reducing agents or catalysts. The resulting chiral alcohol, with a defined stereocenter, is then converted to the target bromide. This conversion can be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). These reactions often proceed with a predictable stereochemical outcome, typically inversion of configuration (an Sₙ2-type mechanism), allowing for the synthesis of enantiomerically enriched this compound. mdpi.comacs.org The development of catalytic methods for the enantioselective formation of C-C bonds, often employing chiral ligands with transition metals, provides a powerful tool for creating such chiral precursors. nih.gov

Precursor Design and Functionalization Routes

Alkylation and Arylation Methods for Naphthalene Core Functionalization

Substituted naphthalenes are traditionally synthesized via electrophilic aromatic substitution, but controlling the regioselectivity of these reactions can be challenging. researchgate.netresearchgate.net Modern synthetic methods offer more precise control over the functionalization of the naphthalene core. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are powerful tools for introducing aryl and alkyl groups at specific positions, often guided by pre-existing functional or directing groups. researchgate.netresearchgate.net For instance, the C6-alkylation of naphthalenes has been achieved using cooperative nickel/aluminum catalysis, demonstrating the potential for functionalizing positions that are not easily accessible through classical methods. researchgate.net Similarly, directing groups can be employed to achieve regioselective C-H functionalization at various positions on the naphthalene ring, including C2, C6, and C8. researchgate.netresearchgate.netnih.gov

A classical and direct route to 1-ethylnaphthalene involves a two-step Friedel-Crafts reaction sequence: acylation of naphthalene with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 1-acetylnaphthalene, followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to yield the ethyl group.

| Reaction Type | Catalytic System / Reagents | Position Functionalized | Reference |

|---|---|---|---|

| C8-Arylation | Pd-catalyst, diaryliodonium salts | C8 | researchgate.net |

| C6-Alkylation | Nickel/Aluminum catalysis | C6 | researchgate.net |

| C2/C8-Halogenation | Pd-catalyst, with/without amine additive | C2 or C8 | researchgate.net |

| meta-C–H Arylation/Alkylation | Pd(OAc)₂, chiral transient mediator | meta position relative to a directing group | nih.gov |

Stereochemical Control in α-Bromoethyl Side Chain Introduction

As outlined in section 2.1.3, the most reliable method for controlling the stereochemistry of the α-bromoethyl side chain is to introduce the chiral center prior to halogenation. This strategy decouples the challenges of C-C bond formation and stereocontrol from the final bromination step.

The key intermediate is an enantiomerically pure alcohol, 1-(naphthalen-1-yl)ethanol. Its synthesis from 1-acetylnaphthalene can be achieved with high enantioselectivity using various well-established asymmetric reduction protocols. Once the chiral alcohol is obtained, its conversion to the bromide must proceed with minimal racemization. The Appel reaction (using CBr₄/PPh₃) or reaction with PBr₃ are common methods that typically proceed via an Sₙ2 mechanism, resulting in an inversion of the stereocenter's configuration. This allows for the predictable synthesis of either the (R)- or (S)-enantiomer of this compound, depending on the chosen enantiomer of the starting alcohol. This pathway provides a robust and controllable route to the desired stereochemically pure product, which is essential for applications where chirality is a critical factor. acs.orgnih.gov

| Step | Reaction | Key Reagents | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 1 | Asymmetric Reduction | Chiral catalysts (e.g., CBS catalyst, Noyori catalysts) + reducing agent (e.g., BH₃) | Forms (R)- or (S)-1-(naphthalen-1-yl)ethanol with high enantiomeric excess. | nih.gov |

| 2 | Bromination of Chiral Alcohol | PBr₃ or CBr₄/PPh₃ | Inversion of stereochemistry (Sₙ2 pathway), converting the chiral alcohol to the chiral bromide. | rsc.org |

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound, a benzylic bromide, is highly dependent on the precise control of reaction conditions. The selectivity for substitution at the benzylic position of the ethyl group over aromatic ring bromination is a key challenge that can be addressed through the careful selection of solvents, initiators, and additives.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical in directing the outcome of bromination reactions on alkyl-substituted naphthalenes. Solvents influence the reaction pathway, affecting both the yield of the desired product and the regioselectivity of the bromination. For the synthesis of this compound from 1-ethylnaphthalene, a free-radical pathway is desired to achieve substitution on the side chain.

Non-polar solvents are generally preferred for radical bromination reactions. Solvents such as carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂) are known to favor radical pathways, facilitating the selective bromination of benzylic positions. This is because non-polar environments can stabilize the bromine radical and the intermediate benzylic radical, promoting the desired side-chain substitution over competing ionic reactions that could lead to ring bromination.

In contrast, polar solvents can significantly alter the reaction's course. For instance, polar protic solvents like methanol-water mixtures have been shown to be optimal for the ring bromination of various aromatic compounds when using reagents like ammonium (B1175870) bromide and Oxone. organic-chemistry.org Such solvent systems promote ionic mechanisms, which would lead to undesired products in the synthesis of this compound. The use of polar aprotic solvents, such as dimethylformamide (DMF), can also enhance reaction rates in certain ionic reactions by stabilizing charged intermediates.

The solubility of reagents and substrates is another factor to consider. In some cases, a mixed solvent system may be necessary to ensure all components remain in solution, although this can complicate the reaction's selectivity profile. mdpi.com The stereoelectronic properties of the naphthalene ring system also play a role, and the solvent can influence the preferred conformation of the substrate, thereby affecting reactivity. vt.edu

The following table summarizes the general effects of different solvent classes on the bromination of alkylnaphthalenes and related aromatic compounds.

| Solvent Class | Representative Solvents | Typical Effect on Bromination | Reference |

| Non-Polar | Carbon Tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂) | Favors free-radical side-chain bromination. | |

| Polar Aprotic | Dimethylformamide (DMF), Acetone | Can enhance rates of ionic reactions. | |

| Polar Protic | Methanol-Water (MeOH/H₂O) | Promotes ionic ring bromination. | organic-chemistry.org |

| Aromatic | Benzene, Toluene | Can be used, but may participate in side reactions. | organic-chemistry.org |

Role of Initiators and Additives in Bromination Processes

The selective generation of a bromine radical is paramount for the successful benzylic bromination of 1-ethylnaphthalene. This is typically achieved through the use of radical initiators or by photochemical means. Additives also play a crucial role in controlling the reaction environment and the availability of the brominating species.

Radical Initiators: Free-radical reactions require an initiation step to generate the initial radical species. youtube.com For benzylic bromination, this is often accomplished by using a radical initiator that decomposes under heat or UV light. youtube.com

Azo compounds: 2,2'-Azobisisobutyronitrile (AIBN) is a widely used thermal initiator. youtube.com When heated, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then abstract a bromine atom from a source like N-bromosuccinimide (NBS) to start the chain reaction. youtube.com

Peroxides: Acyl peroxides can also serve as radical initiators, cleaving at the weak oxygen-oxygen bond to form radicals. youtube.com

UV Light: Irradiation with ultraviolet (UV) light can induce the homolytic cleavage of the bromine-bromine bond in molecular bromine (Br₂) to generate bromine atoms directly, thus initiating the radical process. youtube.com

The stability of the resulting radical intermediate is a key factor driving the high regioselectivity of bromination. The benzylic position on the ethyl group of 1-ethylnaphthalene is highly susceptible to hydrogen abstraction because the resulting benzylic radical is stabilized by resonance with the naphthalene ring system. youtube.com

Additives and Reagents: The choice of the brominating agent and other additives is as important as the initiator.

N-Bromosuccinimide (NBS): This is the most common reagent for selective benzylic bromination. NBS provides a constant, low concentration of molecular bromine in the reaction mixture through its reaction with trace amounts of HBr that are generated during the propagation steps. rsc.org This low concentration of Br₂ is crucial to favor the radical substitution pathway and suppress competing ionic addition reactions to the aromatic ring. rsc.org

Oxidants: In some systems, an oxidant is used to generate the brominating species in situ. For example, Oxone® (potassium peroxymonosulfate) can be used to oxidize ammonium bromide to produce an electrophilic bromine source for ring bromination, a process that is intentionally avoided when targeting side-chain substitution. organic-chemistry.org

Acid Scavengers: In certain bromination reactions, the buildup of hydrobromic acid (HBr) can influence the reaction's selectivity. Additives like N-bromosuccinimide can also act as HBr scavengers, which can be crucial for maintaining the desired reaction pathway. rsc.org

The following table details the function of common initiators and additives in the bromination of substrates like 1-ethylnaphthalene.

| Compound Type | Example | Role in Bromination | Reference |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | Decomposes upon heating to generate radicals that initiate the chain reaction. | youtube.com |

| Initiator | UV Light | Provides energy for homolytic cleavage of Br₂ to form bromine radicals. | youtube.com |

| Reagent/Additive | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ to favor radical substitution. | rsc.org |

| Reagent/Additive | Oxone® | Acts as an oxidant to generate an electrophilic bromine source from bromide salts. | organic-chemistry.org |

Mechanistic Investigations of 1 1 Bromoethyl Naphthalene Reactivity

Nucleophilic Substitution Reactions and Kinetics

Nucleophilic substitution reactions of 1-(1-bromoethyl)naphthalene involve the displacement of the bromide ion by a nucleophile. The reaction mechanism can proceed through two primary pathways: S(_N)1 and S(_N)2.

Pathways of SN1 and SN2 Reactivity at the Bromoethyl Center

The bromoethyl group in this compound is situated at a secondary carbon, which allows for the possibility of both S(_N)1 and S(_N)2 reaction pathways. masterorganicchemistry.com The choice between these mechanisms is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com The rate-determining step is the unimolecular dissociation of the carbon-bromine bond to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent naphthalene (B1677914) ring. The stability of this intermediate makes the S(_N)1 pathway plausible. masterorganicchemistry.com A weak nucleophile and a polar protic solvent, which can solvate both the carbocation and the leaving group, favor the S(_N)1 mechanism. weebly.com

The S(_N)2 mechanism , on the other hand, is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.comyoutube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. weebly.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com

Influence of Steric and Electronic Factors on Reaction Profiles

Steric Factors: The naphthalene ring presents significant steric hindrance around the α-carbon of the bromoethyl group. This steric bulk can impede the backside attack required for an S(_N)2 reaction, thereby slowing it down. masterorganicchemistry.com The steric environment of this compound is more crowded than that of a simple secondary alkyl halide, which can influence the competition between S(_N)1 and S(_N)2 pathways.

Electronic Factors: The electronic nature of the naphthalene ring plays a crucial role in the reactivity of this compound. The aromatic system can stabilize the developing positive charge in the transition state of an S(_N)1 reaction through resonance, making this pathway more favorable than it would be for a non-aromatic secondary alkyl halide. The electron-donating nature of the naphthalene ring increases the electron density at the benzylic position, which can also influence the rate of both S(_N)1 and S(_N)2 reactions.

Competition with Elimination Reactions

Nucleophilic substitution reactions are often in competition with elimination reactions (E1 and E2). masterorganicchemistry.com In the case of this compound, the use of a strong, bulky base can favor the E2 elimination pathway, leading to the formation of 1-vinylnaphthalene (B14741). The E1 mechanism, which proceeds through the same carbocation intermediate as the S(_N)1 reaction, can also occur, particularly at higher temperatures and in the presence of a weak base/nucleophile. libretexts.org The ratio of substitution to elimination products is highly dependent on the reaction conditions, with factors such as the strength and concentration of the base/nucleophile and the solvent polarity playing a critical role. libretexts.org

Organometallic Coupling Reactions

Organometallic coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Cross-Coupling Methodologies

Cross-coupling reactions catalyzed by transition metals like palladium and nickel are widely used to functionalize aryl and alkyl halides. For this compound, these reactions offer a route to introduce a variety of substituents at the benzylic position.

One prominent example is the Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While more commonly applied to aryl and vinyl halides, advancements have extended its scope to include alkyl halides.

Another important method is the Negishi coupling , which utilizes an organozinc reagent as the coupling partner. Nickel-catalyzed versions of the Negishi coupling have been shown to be effective for the cross-coupling of secondary alkyl electrophiles. acs.org

The table below summarizes some cross-coupling reactions involving substrates similar to this compound, highlighting the versatility of these methods.

| Coupling Reaction | Catalyst/Reagent | Substrate Example | Product Type | Reference |

| Negishi Coupling | Ni/L38 | α-bromo amide | Chiral amide | acs.org |

| Suzuki-Miyaura Coupling | Palladium | 1,7-dibromonaphthalene | 1,7-disubstituted naphthalene | nih.gov |

| Phosphine-Free Coupling | Pd(OAc)₂ | 2-(1-bromoethyl)naphthalene | trans-stilbene derivatives | rsc.org |

Metal-Catalyzed Functionalization of the Carbon-Bromine Bond

The carbon-bromine bond in this compound is the reactive site for metal-catalyzed functionalization. The general mechanism for many cross-coupling reactions involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound to form a higher-valent organometallic intermediate.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron or organozinc) is transferred to the metal center of the intermediate from the oxidative addition step.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the desired product and regenerating the low-valent catalyst to continue the catalytic cycle.

Recent research has also explored the use of dual catalytic systems that combine transition metal catalysis with photoredox catalysis to achieve novel transformations. beilstein-journals.org These methods can enable the formation of previously inaccessible molecules under mild reaction conditions.

Spectroscopic Elucidation of 1 1 Bromoethyl Naphthalene Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(1-bromoethyl)naphthalene in solution. By analyzing the magnetic properties of its atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural and stereochemical assignments.

Proton (¹H) NMR Spectral Analysis for Stereochemical Assignment

Proton NMR spectroscopy is instrumental in determining the stereochemistry of this compound. The chemical shifts and coupling constants of the protons are highly sensitive to their local electronic and spatial environments.

Key features in the ¹H NMR spectrum include the signals for the aromatic protons of the naphthalene (B1677914) ring and the protons of the bromoethyl group. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The methine proton (-CHBr) and the methyl protons (-CH₃) of the bromoethyl group give rise to distinct signals. The multiplicity of these signals, governed by spin-spin coupling, provides information about the neighboring protons and helps in assigning the structure. The relative stereochemistry can often be deduced by analyzing the coupling constants between the methine proton and the adjacent aromatic protons.

Table 1: Representative ¹H NMR Spectral Data for Naphthalene Derivatives

| Compound | Functional Group Protons | Chemical Shift (ppm) | Aromatic Protons | Chemical Shift (ppm) |

|---|---|---|---|---|

| 1-(Bromomethyl)naphthalene (B1266630) | -CH₂Br | 4.93 | Naphthyl-H | 7.38-8.15. chemicalbook.comchemicalbook.com |

| 1-Bromonaphthalene | - | - | Naphthyl-H | 7.21-8.19. chemicalbook.com |

This table provides a comparative view of proton chemical shifts for related naphthalene compounds to infer the expected regions for the signals of this compound.

Carbon-13 (¹³C) NMR Characterization and Chemical Shift Correlations

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

The spectrum will display signals for the ten carbon atoms of the naphthalene ring and the two carbon atoms of the bromoethyl substituent. The carbon atom attached to the bromine (-CHBr) is expected to resonate at a characteristic downfield shift due to the electronegativity of the bromine atom. The chemical shifts of the naphthalene carbons are influenced by the position of the bromoethyl substituent. Correlation of these shifts with those of known naphthalene derivatives aids in the unambiguous assignment of each carbon signal.

Table 2: Representative ¹³C NMR Spectral Data for Naphthalene Derivatives

| Compound | Functional Group Carbons | Chemical Shift (ppm) | Aromatic Carbons | Chemical Shift (ppm) |

|---|---|---|---|---|

| 1-(Bromomethyl)naphthalene | -CH₂Br | 33.5 | Naphthyl-C | 123.6-133.8. chemicalbook.com |

| Naphthalene | - | - | Naphthyl-C | 125.9, 128.1, 133.5. hmdb.ca |

This table presents ¹³C chemical shift data for related compounds, offering a reference for the expected chemical shift ranges for the carbons in this compound.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

To gain deeper insights into the three-dimensional structure and conformation of this compound, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, confirming the connectivity of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for conformational analysis. nih.gov This technique detects through-space interactions between protons that are in close proximity, providing information about the preferred spatial arrangement of the bromoethyl group relative to the naphthalene ring. This is crucial for understanding the rotational barriers and the population of different rotamers in solution. rsc.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance, resulting in two peaks of similar intensity separated by two mass units. docbrown.info

Fragmentation Pathways and Structural Insights

In the mass spectrometer, this compound undergoes fragmentation upon ionization, typically by electron impact (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.org

Common fragmentation pathways for bromoalkanes involve the cleavage of the carbon-bromine bond. For this compound, this would lead to the loss of a bromine radical (Br•) to form a stable naphthylethyl cation. Another characteristic fragmentation is the loss of HBr. The analysis of these fragmentation pathways helps to confirm the structure of the molecule and the position of the substituent on the naphthalene ring. nih.gov

Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A thorough search of scientific databases and literature has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Specifically, detailed information regarding its infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, as well as its solid-state structure determined by X-ray crystallography, is not present in the accessible scientific domain.

While general information such as the compound's chemical formula (C₁₂H₁₁Br) and molecular weight (235.12 g/mol ) is available, the specific data required for a detailed spectroscopic and crystallographic analysis as outlined is absent. worktribe.comamericanelements.com Vendor information confirms the existence and commercial availability of the compound, but does not provide the in-depth scientific data necessary for the requested article. sigmaaldrich.com

Literature searches did yield spectroscopic and crystallographic data for closely related compounds, such as 1-(bromomethyl)naphthalene and various other substituted naphthalene derivatives. acs.orgthermofisher.comnih.govthermofisher.comresearchgate.netoup.comresearchgate.netresearchgate.net For instance, studies on these related molecules provide insights into the general spectral characteristics of the naphthalene core and the influence of different substituents on its electronic and vibrational properties. nih.govresearchgate.netacs.org However, this information is not directly transferable to this compound, as the seemingly minor difference of an additional methyl group on the ethyl chain can lead to significant changes in its three-dimensional structure, conformational preferences, and, consequently, its spectroscopic and crystallographic profiles.

Due to the absence of specific experimental data for this compound, it is not possible to provide a scientifically accurate and detailed analysis of its vibrational modes, electronic transitions, molecular conformation, and intermolecular interactions as requested in the article outline. The generation of such an article would require access to primary research data that is not currently available in the public domain.

Computational Chemistry and Quantum Mechanical Analysis of 1 1 Bromoethyl Naphthalene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and geometry of molecules. science.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. dergipark.org.tracs.org

The three-dimensional arrangement of atoms in a molecule is crucial to its properties and reactivity. For a flexible molecule like 1-(1-bromoethyl)naphthalene, multiple spatial arrangements, known as conformational isomers or conformers, can exist due to rotation around single bonds. mdpi.com The primary source of conformational isomerism in this molecule is the rotation around the C-C single bond connecting the bromoethyl group to the naphthalene (B1677914) ring.

Computational methods are used to perform a potential energy surface scan by systematically rotating this bond to identify all possible conformers that correspond to local minima on the energy landscape. mdpi.com Following this scan, the geometry of each identified conformer is fully optimized to find its lowest energy state. dergipark.org.tr From these calculations, the most stable conformer (the global minimum) can be identified as the one with the lowest energy value. The relative energies of other conformers are often reported with respect to this most stable structure. dergipark.org.tr

| Conformer | Relative Energy (kcal/mol) | Torsion Angle (Cnaphthyl-Cnaphthyl-Cethyl-Br) (°) | Stability |

|---|---|---|---|

| Conformer 1 | 0.00 | -65.8 | Most Stable |

| Conformer 2 | 1.25 | 178.5 | Less Stable |

| Conformer 3 | 0.88 | 55.2 | Less Stable |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscience.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. acs.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. science.gov DFT calculations are routinely used to determine the energies of these orbitals and visualize their distribution over the molecule. dergipark.org.trresearchgate.net For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the C-Br antibonding orbital.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.30 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, where different colors represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are likely sites for electrophilic attack. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the electronegative bromine atom. The π-electron cloud of the naphthalene ring would also represent a region of negative potential, making it attractive to electrophiles. Conversely, the hydrogen atoms and the carbon atom attached to the bromine would exhibit a more positive potential. nanoient.org

Frontier Molecular Orbital (FMO) Analysis

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, along with DFT, are invaluable for predicting energetic properties and spectroscopic data.

The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. researchgate.net The BDE of the C-Br bond in this compound is a key indicator of its thermal stability and its propensity to undergo reactions involving cleavage of this bond, such as nucleophilic substitution or free-radical reactions. acs.org Computational methods can provide accurate BDE values, which can be challenging to measure experimentally for complex molecules. researchgate.net The stability of the resulting benzylic-type radical, which is resonance-stabilized by the naphthalene ring, is expected to lower the C-Br BDE compared to a simple alkyl bromide.

Furthermore, computational methods can be used to map out entire reaction pathways, identifying transition states and intermediates. mdpi.com For instance, the mechanism of a nucleophilic substitution reaction at the carbon bearing the bromine atom can be elucidated by calculating the energy profile, which reveals the activation energy barrier for the reaction. mdpi.comresearchgate.net

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| C-Br Bond Dissociation Energy (BDE) | 58.5 |

| Activation Energy (SN2 reaction with OH-) | 22.0 |

Theoretical calculations are highly effective in predicting spectroscopic data, which serves as a means to validate both the computational method and the experimentally determined structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. dergipark.org.trnanoient.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be predicted. These calculated values are often in good agreement with experimental data, aiding in the assignment of complex spectra. acs.orgnih.gov

| Atom | Experimental δ (ppm) | Calculated (GIAO) δ (ppm) |

|---|---|---|

| C-H (ethyl) | 5.95 | 5.91 |

| C-H3 (ethyl) | 2.10 | 2.05 |

| Aromatic C-H | 7.40 - 8.20 | 7.35 - 8.15 |

| C-Br (ethyl) | 48.5 | 48.1 |

| C-CH3 (ethyl) | 24.0 | 23.7 |

| Aromatic C | 123.0 - 135.0 | 122.5 - 134.8 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. nanoient.orgacs.org The calculation provides harmonic frequencies, which are systematically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. dergipark.org.tr This analysis is crucial for assigning specific vibrational modes to the observed spectral bands. researchgate.net

| Vibrational Mode | Experimental IR (cm-1) | Calculated (Scaled) (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3055 | 3060 |

| Aliphatic C-H Stretch | 2975 | 2980 |

| Aromatic C=C Stretch | 1595 | 1600 |

| C-Br Stretch | 650 | 645 |

Calculation of Bond Dissociation Energies and Reaction Pathways

Investigation of Transition States and Reaction Mechanisms

The reactivity of this compound is a subject of significant interest in computational chemistry, particularly concerning the elucidation of transition states and reaction mechanisms. Theoretical models provide a molecular-level understanding of the factors governing its chemical transformations.

Computational Modeling of Nucleophilic Substitutions and Rearrangements

Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing the reaction pathways of this compound. These methods allow for the characterization of transition state geometries and the calculation of activation barriers, which are crucial for predicting reaction outcomes.

Nucleophilic substitution reactions involving this compound can proceed through different mechanisms, such as SN1 and SN2 pathways. The bulky naphthalene ring and the nature of the substituent at the alpha-carbon influence the preferred mechanism. Computational models can map the potential energy surface for the approach of a nucleophile, identifying the lowest energy pathway. For instance, in reactions with nucleophiles, the steric hindrance of the naphthalene moiety can affect the trajectory of the incoming group, and computational analysis can quantify this effect on the activation energy.

Rearrangements, such as the Photo-Favorskii rearrangement, have been investigated using computational methods for analogous systems. acs.org These studies reveal the involvement of complex intermediates and transition states. acs.org For this compound, computational modeling could predict the likelihood of such rearrangements by calculating the stability of potential intermediates, like carbocations or radical species, and the energy barriers for their formation and subsequent transformation. The stability of a potential naphthyl-stabilized carbocation intermediate would be a key factor in determining the feasibility of an SN1-type mechanism or a rearrangement pathway.

The table below presents a hypothetical comparison of activation energies for different reaction pathways of this compound, as might be determined through computational modeling.

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| S | Cl^- | Acetonitrile | 25.3 |

| S | H | Water | 20.1 (rate-determining step) |

| E2 | OH^- | Ethanol | 22.8 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific computational studies.

Solvation Effects in Computational Simulations

The solvent plays a critical role in the reaction mechanisms of this compound, and its effects can be modeled computationally. Solvation models, both implicit (continuum models) and explicit (including individual solvent molecules), are employed to understand how the solvent influences reactivity. weebly.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into the stabilization of charged species, such as carbocation intermediates or transition states, in polar solvents. For SN1 reactions of this compound, a polar protic solvent would be expected to significantly lower the activation energy by stabilizing the forming carbocation and the leaving bromide ion.

Explicit solvation models, while computationally more demanding, offer a more detailed picture by including a specific number of solvent molecules in the calculation. acs.org This is particularly important for reactions where specific solvent-solute interactions, such as hydrogen bonding, are crucial. acs.org For example, in the solvolysis of this compound in a protic solvent like ethanol, explicit modeling could reveal the role of individual solvent molecules in assisting the departure of the bromide leaving group and stabilizing the transition state.

A combined approach, using a limited number of explicit solvent molecules treated quantum mechanically within a continuum model for the bulk solvent, often provides a balance between accuracy and computational cost. acs.org This "supermolecule" approach has been successfully used to study the reactivity of similar organobromine compounds. acs.org

Dynamics and Conformational Flexibility Studies

The conformational landscape of this compound and its influence on reactivity can be explored through dynamic simulation methods. These studies provide insights into the molecule's flexibility and the interplay of intramolecular forces.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. cresset-group.com By simulating the motion of atoms over time, MD can identify the most stable conformations and the energy barriers between them. cresset-group.com This is particularly relevant for understanding how the orientation of the bromoethyl group relative to the naphthalene ring affects its reactivity.

In an MD simulation, the molecule is typically placed in a simulated solvent box, and the trajectories of all atoms are calculated by integrating Newton's equations of motion. nih.govlabxing.com The force fields used in these simulations are parameterized to reproduce experimental data and quantum mechanical calculations. nih.gov Analysis of the MD trajectory can reveal the preferred dihedral angles and the distribution of different conformers at a given temperature. nih.govresearchgate.net

The results from MD simulations can be used to generate an ensemble of low-energy structures that can then be used as starting points for higher-level quantum mechanical calculations of reaction pathways. This approach ensures that the calculated reaction energies are representative of the molecule's behavior in solution.

The following table illustrates the kind of data that can be obtained from an MD simulation for the key dihedral angle in this compound, which describes the rotation around the C(naphthyl)-C(ethyl) bond.

| Dihedral Angle (C-C-C-Br) | Population (%) in Water | Population (%) in Hexane |

| anti (~180°) | 65 | 55 |

| gauche (+) (~60°) | 15 | 20 |

| gauche (-) (~-60°) | 20 | 25 |

Note: This data is hypothetical and serves to illustrate the output of an MD simulation.

Analysis of Intramolecular Interactions and Strain Energy

The conformation of this compound is determined by a balance of intramolecular interactions, including steric repulsion and stabilizing electronic effects. Computational methods can be used to quantify these interactions and calculate the strain energy associated with different conformations. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to identify and quantify stabilizing interactions, such as hyperconjugation. wisc.edu In this compound, there may be hyperconjugative interactions between the C-H or C-C bonds of the ethyl group and the antibonding orbital of the C-Br bond, or with the pi-system of the naphthalene ring. These interactions can influence the rotational barrier around the C(naphthyl)-C(ethyl) bond.

Strain energy calculations can be performed to assess the energetic penalty associated with non-ideal bond angles or steric clashes. acs.org For example, a conformation where the bulky bromine atom is eclipsed with a hydrogen atom on the naphthalene ring would have a high strain energy. By mapping the strain energy as a function of the key dihedral angles, a potential energy surface can be constructed, providing a detailed picture of the molecule's conformational preferences. This information is crucial for understanding how the molecule's shape influences its accessibility to reagents and its propensity to undergo certain reactions.

Applications of 1 1 Bromoethyl Naphthalene in Advanced Organic Synthesis

Synthesis of Naphthalene-Based Heterocycles and Polycyclic Systems

The unique structural and electronic properties of the naphthalene (B1677914) ring system make it a desirable scaffold in medicinal chemistry and materials science. 1-(1-Bromoethyl)naphthalene provides a valuable entry point for the construction of more elaborate structures, including annulated systems and nitrogen-containing derivatives.

Construction of Annulated Systems

Annulation strategies are fundamental to the synthesis of polycyclic aromatic hydrocarbons and related heterocyclic systems. Substituted naphthalenes are crucial building blocks for biologically active molecules, polycyclic aromatic electronic materials, and chiral ligands. sci-hub.se The construction of these motifs can be achieved through the annulation of a new ring onto a pre-existing naphthalene nucleus. sci-hub.se

One approach involves the reaction of 1,2-bis(bromomethyl)benzene (B41939) with α-cyanoacetophenone in the presence of a base like cesium carbonate to yield naphthalene-based products. sci-hub.se This method highlights the utility of bromomethyl-functionalized precursors in building fused ring systems. While not directly involving this compound, this illustrates a common strategy where related bromo-functionalized naphthalenes are employed. For instance, 1-bromo-2-(bromomethyl)naphthalene (B1265571) has been shown to participate in radical cyclization reactions to form dihydronaphthofurans.

Furthermore, the synthesis of highly condensed oxepins has been achieved from corresponding diols via etherification, and their twisted structures have been confirmed by X-ray crystallography. rsc.org Naphthalene-containing cyclophanes, another class of annulated systems, have been synthesized from precursors like 1,5-bis(bromomethyl)naphthalene, showcasing the role of bromomethylnaphthalenes in creating strained, three-dimensional structures. acs.orgnih.gov

Precursor for Nitrogen-Containing Naphthalene Derivatives (e.g., Uracil (B121893) Derivatives)

The introduction of nitrogen-containing heterocycles to the naphthalene core is of significant interest for the development of new therapeutic agents. 1-(Bromomethyl)naphthalene (B1266630), a closely related compound, has been utilized in the synthesis of uracil derivatives with potential antiviral activity. nih.gov

In a specific example, 1-(naphthalen-1-ylmethyl)uracil was prepared by the condensation of 2,4-bis(trimethylsilyloxy)pyrimidine with 1-(bromomethyl)naphthalene. nih.gov This intermediate was then further alkylated to produce a series of 1-[ω-(bromophenoxy)alkyl]-3-(naphthalen-1-ylmethyl)uracil derivatives. nih.govresearchgate.net One of these compounds, containing a five-methylene group bridge, demonstrated significant in vitro activity against human cytomegalovirus. nih.gov This synthetic strategy underscores the utility of bromoalkylnaphthalenes as electrophiles for the N-alkylation of heterocyclic bases.

| Starting Material | Reagent | Product | Application |

| 2,4-bis(trimethylsilyloxy)pyrimidine | 1-(Bromomethyl)naphthalene | 1-(Naphthalen-1-ylmethyl)uracil | Intermediate for antiviral compounds |

| 1-(Naphthalen-1-ylmethyl)uracil | 1-Bromo-4-[(5-bromopentyl)oxy]benzene | 3-[5-(4-Bromophenoxy)pentyl]-1-(naphthalen-1-ylmethyl)uracil | Antiviral activity against human cytomegalovirus |

Development of Chiral Naphthalene Derivatives and Ligands

The inherent chirality of this compound, when used in its enantiomerically pure form, offers a powerful tool for asymmetric synthesis and the development of novel chiral catalysts and auxiliaries.

Asymmetric Synthesis Utilizing this compound Chirality

The chiral center in this compound can be transferred to new molecules, enabling the synthesis of enantiomerically enriched products. While direct examples utilizing this compound are not extensively detailed in the provided context, the principle is well-established with similar chiral building blocks. For instance, the asymmetric synthesis of the anti-tuberculosis drug Bedaquiline has been achieved using a chiral sulfonium (B1226848) salt derived from 1-(bromomethyl)naphthalene and (−)-isothiocineole. nih.gov This highlights how the naphthalene moiety, introduced via a bromoalkylnaphthalene, can be a key component of a complex chiral molecule.

Design of Chiral Catalysts and Auxiliaries

Chiral naphthalene derivatives are integral to the design of ligands for asymmetric catalysis. The binaphthyl scaffold, in particular, is a privileged structure in many successful chiral ligands. S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene serves as a critical precursor for synthesizing chiral ligands and catalysts. Its rigidity and chirality are valuable for creating complex organic molecules.

Atropisomeric compounds, which include many chiral ligands, are important in pharmaceuticals, agrochemicals, and materials science. nih.gov The development of new methods for their synthesis is an active area of research. For example, chiral dinitrogen ligands have been used in asymmetric palladium/norbornene cooperative catalysis to construct C–N axially chiral scaffolds. nih.gov While not a direct application of this compound, this demonstrates the broader context of using chiral building blocks to create sophisticated catalytic systems.

Role as a Building Block in Functional Materials Chemistry

The naphthalene unit is a common component in functional organic materials due to its electronic and photophysical properties. Bromoalkylnaphthalenes serve as versatile intermediates for the synthesis of these materials.

1-Bromo-4-(2-bromoethyl)naphthalene is used in the construction of metal-organic frameworks (MOFs). The two bromine atoms provide reactive sites for linking organic struts together. Similarly, 1-(bromomethyl)naphthalene is a precursor for designing functional organic materials, including conjugated polymers for applications in organic electronics and optoelectronics. smolecule.com The incorporation of the naphthalene unit can lead to desirable properties such as good thermal stability and efficient charge transport. smolecule.com

Naphthalene diimides (NDIs) are another class of materials where naphthalene derivatives are crucial. sioc-journal.cn Chiral NDI derivatives have been synthesized and their properties studied for potential use in organic field-effect transistors. sioc-journal.cn Furthermore, naphthalene-based push-pull molecules, which have a donor and an acceptor group on the naphthalene core, are of interest for their optical properties and potential use in labeling protein aggregates in neurodegenerative diseases. nih.gov The synthesis of these molecules often involves the functionalization of a pre-existing naphthalene derivative.

Precursor for Organic Electronic Materials (e.g., Semiconductors)

Information regarding the specific use of this compound as a precursor for organic electronic materials is sparse. However, it is noted that the compound is available in "Semiconductor, and Electronics Grades," which suggests its potential utility in these applications. americanelements.com This availability implies that the compound may serve as a building block or an intermediate in the synthesis of more complex organic molecules intended for use in electronic devices. The naphthalene core is a common motif in organic semiconductors due to its aromatic and charge-transporting properties.

Synthesis of Fluorescent Dyes and Probes

No specific research findings or documented examples of this compound being used in the synthesis of fluorescent dyes and probes were identified in a comprehensive search of scientific literature. While naphthalene derivatives are frequently employed as fluorophores, the direct application of this specific isomer is not detailed.

Polymer Chemistry and Material Science Applications (e.g., Specialty Polymers, Resins, Additives)

There is a lack of specific, documented applications of this compound in the fields of polymer chemistry and material science for creating specialty polymers, resins, or as an additive. Although related brominated naphthalene compounds are utilized to enhance properties like heat resistance in polymers, detailed research on the role of this compound in this area is not publicly available. chemimpex.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research on 1-(1-bromoethyl)naphthalene is still in a nascent stage. Key available information identifies its basic physical properties and establishes it as a reactive organic intermediate. Its synthesis can be reliably achieved through benzylic bromination of 1-ethylnaphthalene (B72628). Studies on related compounds suggest that its reactivity in coupling reactions may be limited by significant steric hindrance and a propensity for elimination reactions.

Unexplored Reactivity and Synthetic Opportunities

The limited reactivity noted in certain contexts opens avenues for further investigation. Future research could focus on exploring its utility in reactions where steric bulk is less prohibitive or can be overcome with specialized catalysts. Investigating its performance in Grignard reagent formation or in substitution reactions with smaller, highly reactive nucleophiles could yield valuable synthetic pathways. Furthermore, its potential to undergo elimination to form 1-vinylnaphthalene (B14741) could be exploited for polymer synthesis.

Potential for Novel Material and Biological Applications

The true potential of this compound lies in its role as a building block for novel functional molecules.

Material Science : By substituting the bromine with various functional groups, this compound could serve as a precursor to new polymers, dyes, and liquid crystals. The naphthalene (B1677914) core is known to impart desirable photophysical and electronic properties, making its derivatives candidates for organic electronic applications such as organic light-emitting diodes (OLEDs) and supercapacitors. smolecule.comacs.orgresearchgate.net

Biological Applications : The naphthalene scaffold is a common feature in many pharmacologically active compounds. anr.fr Derivatives of this compound could be synthesized and screened for biological activity. For instance, related bromoethylnaphthalene structures have been investigated as intermediates for anticancer agents and enzyme inhibitors. nih.gov Functionalizing the molecule with groups known to interact with biological targets, such as amines or amides, could lead to new therapeutic candidates. rsc.org

Interdisciplinary Research Outlook in Naphthalene Chemistry

The study of specific molecules like this compound contributes to the broader, interdisciplinary field of naphthalene chemistry. This field intersects materials science, supramolecular chemistry, and medicinal chemistry. anr.frnih.gov Understanding the structure-property-reactivity relationships of individual derivatives provides the fundamental knowledge needed to design complex, functional systems. Future interdisciplinary efforts could involve using computational modeling to predict the properties of new materials derived from this compound before undertaking their synthesis, accelerating the discovery of molecules with tailored applications in electronics, sensing, and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Bromoethyl)naphthalene, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves bromination of ethyl-substituted naphthalene derivatives. For example, bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or catalytic methods) ensures selective substitution at the ethyl group. Optimizing stoichiometry (e.g., 1.1–1.3 equivalents of Br₂) and reaction temperature (40–60°C) minimizes side products like di-brominated analogs. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>75%) .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices, and what are their limitations?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV/fluorescence detection are standard. However, matrix interference in biological samples (e.g., urine, plasma) necessitates solid-phase extraction (SPE) using C18 cartridges for pre-concentration. Calibration curves in spiked matrices show linearity (R² >0.99) at 0.1–50 µg/mL, but low recovery rates (<70%) for trace concentrations highlight the need for isotope-labeled internal standards (e.g., deuterated analogs) .

Q. How does the compound’s structure influence its stability under varying storage conditions?

- Methodological Answer : The bromoethyl group confers susceptibility to hydrolysis, especially in aqueous environments (t₁/₂ ≈ 48 hours at pH 7.4, 25°C). Stability studies using accelerated degradation protocols (40°C/75% RH) recommend storage in anhydrous solvents (e.g., DMSO) at -20°C. NMR (¹H, ¹³C) and FT-IR confirm degradation products like naphthalene-1-ethanol via SN1 mechanisms .

Advanced Research Questions

Q. What strategies can mitigate bias in toxicological studies assessing this compound’s health effects?

- Methodological Answer : Implementing risk-of-bias (RoB) frameworks, such as those in Table C-7 ( ), ensures study rigor. Key steps include:

- Randomization : Administering doses via blinded syringes to prevent selection bias.

- Allocation Concealment : Using coded vials to obscure treatment groups during data collection.

- Outcome Reporting : Pre-registering all endpoints (e.g., hepatic enzyme levels) to avoid publication bias. Peer review by three independent experts (per ATSDR guidelines) further validates findings .

Q. How do structural modifications at the ethyl-bromo position influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Replacing the bromine atom with electron-withdrawing groups (e.g., -CF₃) alters electrophilicity, as shown by DFT calculations (ΔG‡ ≈ 15–25 kcal/mol for SN2 reactions). In vitro assays reveal that 1-(1-Chloroethyl)naphthalene exhibits 30% lower cytotoxicity (IC₅₀ = 50 µM) in hepatocytes compared to the bromo analog (IC₅₀ = 35 µM), suggesting halogen-dependent bioactivity .

Q. What computational models predict the environmental fate of this compound, and what parameters are critical for accuracy?

- Methodological Answer : EPI Suite and SPARC models estimate partition coefficients (log Kₒw = 3.2) and biodegradation half-lives (t₁/₂ ≈ 60 days in soil). Critical parameters include:

- Octanol-Water Partition Coefficient (log Kₒw) : Determines bioaccumulation potential.

- Hydrolysis Rate Constants : pH-dependent degradation in aquatic systems.

- Tropospheric Oxidation : Predicted OH radical reaction rate (kOH ≈ 5×10⁻¹¹ cm³/molecule/sec) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicokinetic data for this compound?

- Methodological Answer : Cross-validation using multiple species (e.g., rat vs. mouse models) and exposure routes (oral vs. inhalation) resolves interspecies variability. For instance, conflicting hepatic clearance rates (2.1 mL/min/kg in rats vs. 3.5 mL/min/kg in mice) may arise from cytochrome P450 isoform differences (CYP2E1 vs. CYP1A2). Harmonizing analytical protocols (e.g., LC-MS/MS) across labs reduces technical variability .

Q. What mechanistic insights explain the compound’s dual role as a genotoxin and apoptosis inducer?

- Methodological Answer : DNA adduct formation (via bromoethyl-nucleophile reactions) and mitochondrial membrane depolarization (JC-1 assay) are key pathways. Dose-response studies show genotoxicity (Comet assay) at ≥10 µM, while apoptosis (Annexin V/PI staining) dominates at ≥50 µM. Blocking caspases with Z-VAD-FMK reverses apoptosis but not DNA damage, confirming pathway divergence .

Tables for Key Data

Table 1. Stability of this compound Under Different Conditions

| Condition | Degradation Rate (t₁/₂) | Major Degradation Product | Reference |

|---|---|---|---|

| Aqueous (pH 7.4, 25°C) | 48 hours | Naphthalene-1-ethanol | |

| DMSO (-20°C) | >6 months | None | |

| UV Light (λ=254 nm) | 12 hours | 1-Naphthaldehyde |

Table 2. Optimized Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Br₂ Equivalents | 1.1–1.3 | Minimizes di-bromination | |

| Temperature | 40–60°C | Balances reactivity/side reactions | |

| Purification Solvent | Hexane:Ethyl Acetate (9:1) | Isolates product (Rf=0.4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.